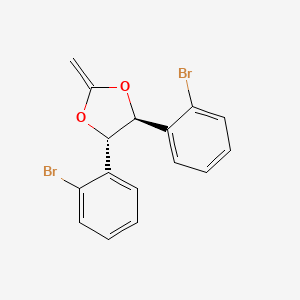
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- is a chiral compound with significant importance in organic synthesis. It is characterized by its unique structure, which includes two bromophenyl groups and a methylene group attached to a dioxolane ring. This compound is often used in various chemical reactions due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- typically involves the reaction of 2-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The methylene group is introduced through a Wittig reaction, where a phosphonium ylide reacts with the aldehyde group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls.
化学反应分析
Types of Reactions
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. It can also participate in redox reactions, where it undergoes oxidation or reduction to form different products. The pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4R,5R)-: The enantiomer of the compound with similar chemical properties but different stereochemistry.
1,3-Dioxolane, 4,5-bis(2-chlorophenyl)-2-methylene-: A similar compound with chlorine atoms instead of bromine.
1,3-Dioxolane, 4,5-bis(2-fluorophenyl)-2-methylene-: A similar compound with fluorine atoms instead of bromine.
Uniqueness
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- is unique due to its specific stereochemistry and the presence of bromine atoms, which make it highly reactive in substitution reactions. Its chiral nature also makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.
属性
CAS 编号 |
191283-27-9 |
|---|---|
分子式 |
C16H12Br2O2 |
分子量 |
396.07 g/mol |
IUPAC 名称 |
(4S,5S)-4,5-bis(2-bromophenyl)-2-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C16H12Br2O2/c1-10-19-15(11-6-2-4-8-13(11)17)16(20-10)12-7-3-5-9-14(12)18/h2-9,15-16H,1H2/t15-,16-/m0/s1 |
InChI 键 |
QZSRZQVFSBBLRH-HOTGVXAUSA-N |
手性 SMILES |
C=C1O[C@H]([C@@H](O1)C2=CC=CC=C2Br)C3=CC=CC=C3Br |
规范 SMILES |
C=C1OC(C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
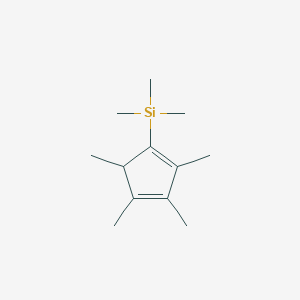
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

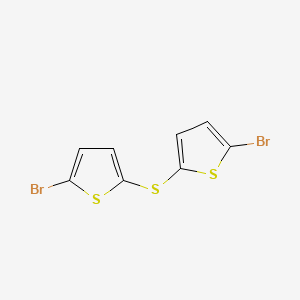
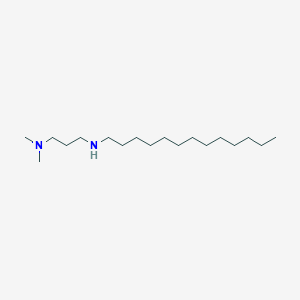
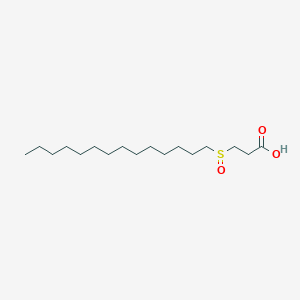


![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
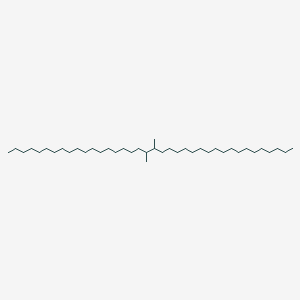
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
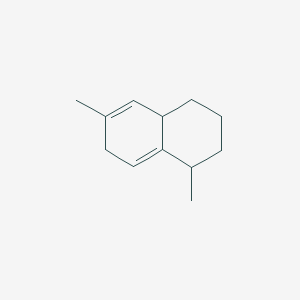
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
